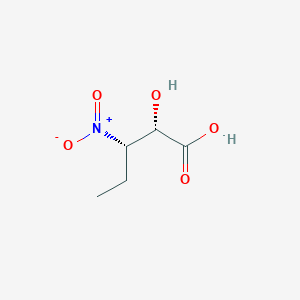
Loxoprofen Ethyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Loxoprofen Ethyl Ester is a derivative of Loxoprofen, a non-steroidal anti-inflammatory drug (NSAID) commonly used to treat pain and inflammation in musculoskeletal conditions. Loxoprofen itself is a propionic acid derivative and is marketed under various trade names such as Loxonin, Loxomac, and Oxeno . The ethyl ester form is a prodrug, which means it is metabolized in the body to produce the active form of the drug.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Loxoprofen Ethyl Ester typically involves the esterification of Loxoprofen. One common method is the reaction of Loxoprofen with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified using techniques such as distillation and crystallization to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
Loxoprofen Ethyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to Loxoprofen and ethanol in the presence of water and an acid or base catalyst.
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Loxoprofen and ethanol.
Oxidation: Various oxidized derivatives of Loxoprofen.
Reduction: Corresponding alcohol of this compound.
Wissenschaftliche Forschungsanwendungen
Loxoprofen Ethyl Ester has several scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its anti-inflammatory and analgesic properties in various biological models.
Medicine: Explored for its potential use in treating pain and inflammation in clinical settings.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Wirkmechanismus
Loxoprofen Ethyl Ester is a prodrug that is rapidly converted to its active form, Loxoprofen, in the body. The active form inhibits cyclooxygenase (COX) enzymes, which are responsible for the formation of prostaglandins, prostacyclin, and thromboxane. These mediators play a key role in pain, inflammation, and fever. By inhibiting COX enzymes, Loxoprofen reduces the production of these mediators, thereby alleviating pain and inflammation .
Vergleich Mit ähnlichen Verbindungen
Loxoprofen Ethyl Ester can be compared with other NSAIDs such as:
Ibuprofen: Another propionic acid derivative with similar anti-inflammatory and analgesic properties.
Naproxen: Known for its longer duration of action compared to Loxoprofen.
Celecoxib: A selective COX-2 inhibitor with fewer gastrointestinal side effects.
Uniqueness
This compound is unique in its rapid conversion to the active form, providing quick relief from pain and inflammation. Its prodrug nature also helps in reducing gastrointestinal side effects commonly associated with NSAIDs .
List of Similar Compounds
- Ibuprofen
- Naproxen
- Celecoxib
- Ketoprofen
- Indometacin
Eigenschaften
IUPAC Name |
ethyl 2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O3/c1-3-20-17(19)12(2)14-9-7-13(8-10-14)11-15-5-4-6-16(15)18/h7-10,12,15H,3-6,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKUMNPBIASQEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1=CC=C(C=C1)CC2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride](/img/structure/B11762878.png)

![4-Hydroxy-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B11762888.png)
![(Z)-N'-hydroxy-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzene-1-carboximidamide](/img/structure/B11762895.png)

![1-(2-Chloro-6-fluorobenzyl)-1H-benzo[d]imidazole-2-thiol](/img/structure/B11762913.png)

![ethyl (2E)-2-chloro-2-[(4-ethylphenyl)hydrazinylidene]acetate](/img/structure/B11762923.png)

![methyl [(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate](/img/structure/B11762933.png)



